
2,4,6-Tris(1-methyl-1lambda(5)-pyridin-4-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(1-methyl-1lambda(5)-pyridin-4-yl)-1,3,5-triazine is a complex organic compound characterized by its unique triazine core substituted with three pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(1-methyl-1lambda(5)-pyridin-4-yl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 4-picoline under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with pyridinyl groups. The reaction is typically conducted at elevated temperatures to ensure complete substitution and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(1-methyl-1lambda(5)-pyridin-4-yl)-1,3,5-triazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyridinyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and high yield.
Major Products Formed
Scientific Research Applications
2,4,6-Tris(1-methyl-1lambda(5)-pyridin-4-yl)-1,3,5-triazine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(1-methyl-1lambda(5)-pyridin-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with cellular components, leading to the modulation of biochemical pathways and exerting its bioactive effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(1-methyl-1-phenylethyl)phenol: Another triazine derivative with different substituents, used in various chemical applications.
2,4,6-Triisopropylphenol: A phenolic compound with similar structural features but different chemical properties.
Properties
CAS No. |
135973-20-5 |
|---|---|
Molecular Formula |
C21H21N6+3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2,4,6-tris(1-methylpyridin-1-ium-4-yl)-1,3,5-triazine |
InChI |
InChI=1S/C21H21N6/c1-25-10-4-16(5-11-25)19-22-20(17-6-12-26(2)13-7-17)24-21(23-19)18-8-14-27(3)15-9-18/h4-15H,1-3H3/q+3 |
InChI Key |
QCGJNNPLMNXQQC-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=[N+](C=C3)C)C4=CC=[N+](C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


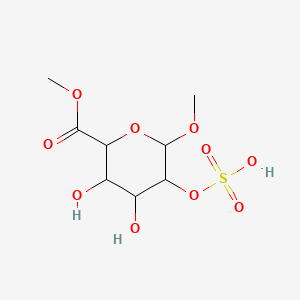

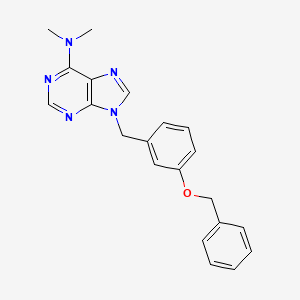
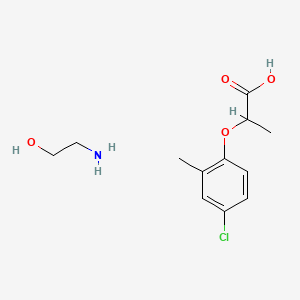
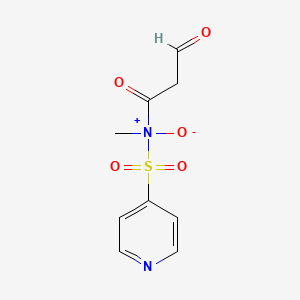

![2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL](/img/structure/B12683153.png)
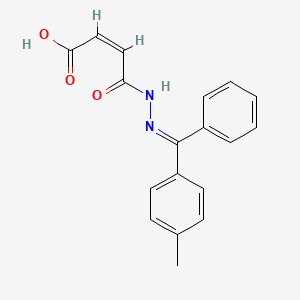
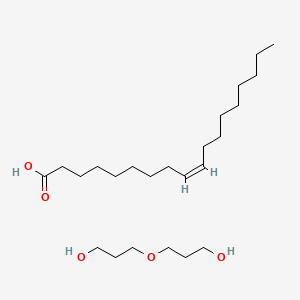
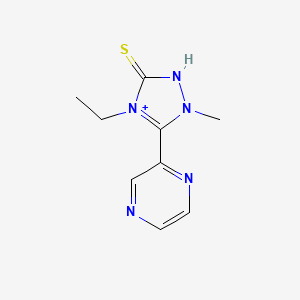

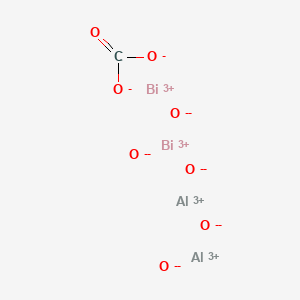
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate](/img/structure/B12683196.png)

